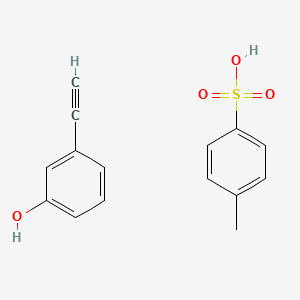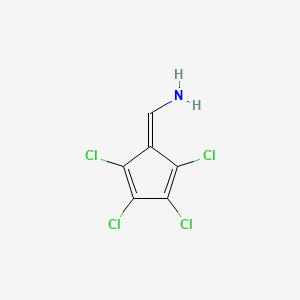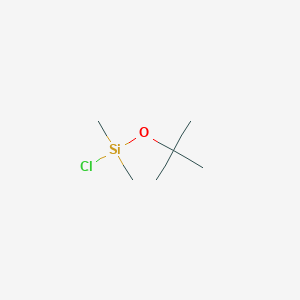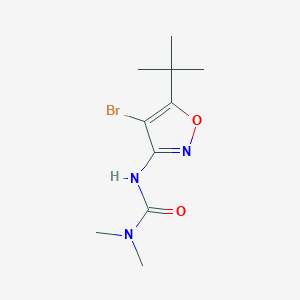
3-(Dichloroacetyl)-2,2-dimethyl-1lambda~6~,3-thiazolidine-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dichloroacetyl)-2,2-dimethyl-1lambda~6~,3-thiazolidine-1,1-dione is a chemical compound known for its diverse applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique structure, which includes a dichloroacetyl group and a thiazolidine ring. It has been studied for its potential as a herbicide safener, which helps protect crops from herbicidal injury without reducing the effectiveness of the herbicide .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dichloroacetyl)-2,2-dimethyl-1lambda~6~,3-thiazolidine-1,1-dione typically involves the reaction of dichloroacetyl chloride with a thiazolidine derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems can help control reaction parameters more precisely, leading to higher efficiency and safety in large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
3-(Dichloroacetyl)-2,2-dimethyl-1lambda~6~,3-thiazolidine-1,1-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the dichloroacetyl group to a simpler acetyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, acetyl derivatives, and various substituted thiazolidine compounds .
Aplicaciones Científicas De Investigación
3-(Dichloroacetyl)-2,2-dimethyl-1lambda~6~,3-thiazolidine-1,1-dione has been extensively studied for its applications in:
Mecanismo De Acción
The mechanism of action of 3-(Dichloroacetyl)-2,2-dimethyl-1lambda~6~,3-thiazolidine-1,1-dione involves its interaction with specific molecular targets:
Enzyme Inhibition: It inhibits enzymes like acetolactate synthase (ALS), which are crucial for the biosynthesis of branched-chain amino acids in plants.
Detoxification Pathways: The compound induces the production of detoxifying enzymes such as glutathione S-transferases (GSTs), which help in neutralizing harmful substances.
Comparación Con Compuestos Similares
Similar Compounds
3-Dichloroacetyl-2,2-dimethyl-4-ethyl-1,3-oxazolidine: Similar in structure but with an oxazolidine ring instead of a thiazolidine ring.
Dichloroacetyl chloride: A simpler compound used as a precursor in the synthesis of more complex derivatives.
Uniqueness
3-(Dichloroacetyl)-2,2-dimethyl-1lambda~6~,3-thiazolidine-1,1-dione is unique due to its dual role as a herbicide safener and a potential pharmaceutical agent. Its ability to induce detoxification enzymes and inhibit specific plant enzymes makes it a valuable compound in both agriculture and medicine .
Propiedades
Número CAS |
54896-22-9 |
|---|---|
Fórmula molecular |
C7H11Cl2NO3S |
Peso molecular |
260.14 g/mol |
Nombre IUPAC |
2,2-dichloro-1-(2,2-dimethyl-1,1-dioxo-1,3-thiazolidin-3-yl)ethanone |
InChI |
InChI=1S/C7H11Cl2NO3S/c1-7(2)10(6(11)5(8)9)3-4-14(7,12)13/h5H,3-4H2,1-2H3 |
Clave InChI |
KZOIDCXQJVLMAW-UHFFFAOYSA-N |
SMILES canónico |
CC1(N(CCS1(=O)=O)C(=O)C(Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




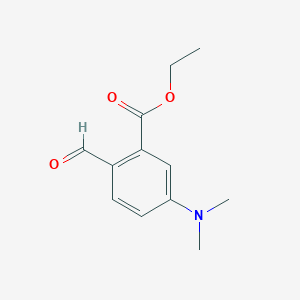
methanone](/img/structure/B14622956.png)
![(8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-3H-furan]](/img/structure/B14622960.png)
![N'-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14622961.png)
![7-Thiabicyclo[4.2.0]octa-1,3,5-triene-8-carboxylic acid, methyl ester](/img/structure/B14622968.png)
![N-[(Cyclopropylmethoxy)carbonyl]-L-phenylalanine](/img/structure/B14622973.png)
